molecular formula C11H14F4 B13515813 1-Fluoro-3-(trifluoromethyl)adamantane

1-Fluoro-3-(trifluoromethyl)adamantane

Cat. No.: B13515813
M. Wt: 222.22 g/mol
InChI Key: VBLXHEKPRVVEOC-UHFFFAOYSA-N
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Description

1-Fluoro-3-(trifluoromethyl)adamantane is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the adamantane framework. The unique structure imparts distinct physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(trifluoromethyl)adamantane can be synthesized through the fluorination of 3-hydroxyadamantane-1-carboxylic acid. The process involves the use of fluorinating agents under controlled conditions to introduce the fluorine atom and the trifluoromethyl group . The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(trifluoromethyl)adamantane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens, acids, and bases. Conditions typically involve controlled temperatures and the presence of catalysts.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.

Major Products: The major products formed from these reactions include various fluorinated and trifluoromethylated derivatives of adamantane, which can be further functionalized for specific applications .

Scientific Research Applications

1-Fluoro-3-(trifluoromethyl)adamantane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-fluoro-3-(trifluoromethyl)adamantane involves its interaction with specific molecular targets and pathways. The fluorine atom and trifluoromethyl group enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • 1-Fluoroadamantane
  • 3-(Trifluoromethyl)adamantane
  • 1,3-Difluoroadamantane

Comparison: 1-Fluoro-3-(trifluoromethyl)adamantane is unique due to the simultaneous presence of a fluorine atom and a trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14F4

Molecular Weight

222.22 g/mol

IUPAC Name

1-fluoro-3-(trifluoromethyl)adamantane

InChI

InChI=1S/C11H14F4/c12-10-4-7-1-8(5-10)3-9(2-7,6-10)11(13,14)15/h7-8H,1-6H2

InChI Key

VBLXHEKPRVVEOC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)F)C(F)(F)F

Origin of Product

United States

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